4-Vinyl-2,7-naphthyridine
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Overview
Description
4-Vinyl-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound features a vinyl group attached to the 2,7-naphthyridine core, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinyl-2,7-naphthyridine can be synthesized through various methods. One common approach involves the cyclocondensation of pyridine derivatives. For instance, cyclocondensation of non-cyclic substrates can produce 2,7-naphthyridine derivatives . Another method includes the rearrangement of pyrrolo[3,4-c]pyridines or pyrano[3,4-c]pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts, such as Cu(OTf)2, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Vinyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine oxides.
Reduction: Reduction reactions can yield reduced naphthyridine derivatives.
Substitution: Substitution reactions, especially with electrophilic or nucleophilic reagents, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine compounds.
Scientific Research Applications
4-Vinyl-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and ligands for metal complexes.
Medicine: It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: this compound is utilized in the production of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 4-Vinyl-2,7-naphthyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, certain naphthyridine derivatives have been identified as kinase inhibitors, affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
- 2,8-Naphthyridine
Comparison: 4-Vinyl-2,7-naphthyridine is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity. Compared to other naphthyridine isomers, it offers a different set of properties and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H8N2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-ethenyl-2,7-naphthyridine |
InChI |
InChI=1S/C10H8N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h2-7H,1H2 |
InChI Key |
DFMOBPCODYNOER-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=CN=CC2=CN=C1 |
Origin of Product |
United States |
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